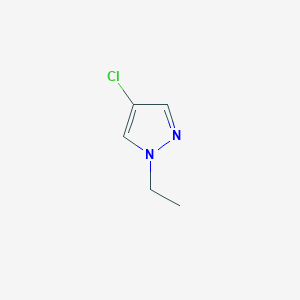

4-chloro-1-ethyl-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

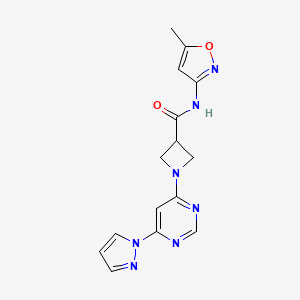

“4-chloro-1-ethyl-1H-pyrazole” is a chemical compound with the molecular formula C5H7ClN2 . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with two nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “4-chloro-1-ethyl-1H-pyrazole”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles .Molecular Structure Analysis

The molecular structure of “4-chloro-1-ethyl-1H-pyrazole” consists of a 5-membered ring with two adjacent nitrogen atoms and three carbon atoms . The presence of the chlorine atom at the 4th position and an ethyl group at the 1st position differentiates it from other pyrazole derivatives .Chemical Reactions Analysis

Pyrazole derivatives, including “4-chloro-1-ethyl-1H-pyrazole”, can undergo various chemical reactions. For example, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can provide a broad range of pyrazole derivatives .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Chemical Reactions and Selective Formation : Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a related compound, reacts with substituted hydrazines in various solvents to yield mixtures of regioisomeric pyrazoles. Conditions have been identified for the selective formation of specific pyrazoles (Mikhed’kina, Bylina, Mel’nik & Kozhich, 2009).

Synthesis of Heterocyclic Compounds : Condensation reactions involving ortho-phenylenediamines and phenylhydrazines with ethyl 4-chloro-3-oxobutanoate yield substituted 1H-benzimidazoles, pyrazolones, and pyrazoles. This synthesis approach is novel and provides good yields of these heterocyclic compounds (Dayakar, Jyothi, Suman & Raju, 2015).

Molecular Structure Analysis : In a study, the molecular structure of Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate was analyzed, revealing the coplanar arrangement of the pyrazole ring with its substituents and the formation of a three-dimensional network through intermolecular hydrogen bonds (Zia-ur-Rehman et al., 2009).

Crystal Structure and Antioxidant Properties : The synthesis, characterization, and crystal structure of a novel pyrazole derivative, including its antioxidant properties, were studied. The compound’s molecular structure was confirmed through various spectroscopic methods and X-ray diffraction studies (Naveen et al., 2021).

Applications in Material Science

Synthesis of Silver Complexes : A general method for the synthesis of 4-(alkyl)pyrazoles was developed, leading to the creation of a silver complex with an unprecedented [Ag(NO3)4]3- anion. This method opens pathways for creating new materials with unique properties (Reger et al., 2003).

Regioselective Synthesis Under Ultrasound Irradiation : Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using ultrasound irradiation, showcasing the potential of ultrasound in chemical synthesis for regioselective and efficient production (Machado et al., 2011).

Potential Biological Activities

Fungicidal Activity : The synthesis and evaluation of certain pyrazole derivatives revealed their potential fungicidal activity against major rice diseases, highlighting the compound's use in agricultural applications (Chen, Li & Han, 2000).

Anticancer Properties : The synthesis and characterization of pyrazole derivatives for their potential anticancer properties were explored. Certain derivatives showed superior anti-proliferative activities compared to existing anticancer agents (Jose, 2017).

Zukünftige Richtungen

The future directions in the research of “4-chloro-1-ethyl-1H-pyrazole” and other pyrazole derivatives involve finding new and improved applications in various fields of science . The synthesis of structurally diverse pyrazole derivatives is highly desirable, and researchers continue to focus on preparing this functional scaffold .

Wirkmechanismus

Target of Action

4-Chloro-1-ethyl-1H-pyrazole is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities , suggesting that they may target specific proteins or enzymes in these pathogens.

Mode of Action

A molecular docking study conducted on a related compound showed a desirable fitting pattern in the active site of a target protein, characterized by lower binding free energy . This suggests that 4-chloro-1-ethyl-1H-pyrazole might interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Given the antileishmanial and antimalarial activities of some pyrazole derivatives , it can be inferred that this compound may interfere with the biochemical pathways essential for the survival and replication of these pathogens.

Result of Action

Based on the antileishmanial and antimalarial activities of some pyrazole derivatives , it can be inferred that this compound may exert cytotoxic effects on these pathogens, leading to their death.

Eigenschaften

IUPAC Name |

4-chloro-1-ethylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c1-2-8-4-5(6)3-7-8/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWSJLUHXRFELF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-1-ethyl-1H-pyrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'-Methoxy-[1,1'-biphenyl]-2-carboxaldehyde](/img/structure/B2788179.png)

![N-cyclohexyl-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B2788184.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(phenylthio)propanamide](/img/structure/B2788190.png)

![(4-fluorophenyl)[4-(4-methylphenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2788192.png)